3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole

Medicinal Chemistry Oncology Nucleoside Analogs

Procurement Note: The specific C3-chloromethyl substitution pattern on this pyrazole (CAS 180519-09-9) is critical for regioselective reactivity, enabling efficient synthesis of 3-substituted derivatives and dual-function ligands. This scaffold yields excellent overall product in a scalable 30-gram, two-day synthesis, and its moderate cytostatic activity profile makes it a key intermediate for developing nucleoside analogs with a controlled potency window.

Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol
CAS No. 180519-09-9
Cat. No. B065287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
CAS180519-09-9
Molecular FormulaC6H9ClN2
Molecular Weight144.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)CCl
InChIInChI=1S/C6H9ClN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3
InChIKeyBXDLNPSUWNWPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS 180519-09-9): Core Specifications and Sourcing Baseline


3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (CAS 180519-09-9) is a halogenated heterocyclic compound belonging to the pyrazole class, characterized by a reactive chloromethyl group at the C3 position and methyl groups at N1 and C5. It possesses a molecular weight of 144.60 g/mol and a molecular formula of C6H9ClN2 . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry, where its chloromethyl handle enables nucleophilic substitution reactions for constructing more complex molecular architectures [1].

Why 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (180519-09-9) Cannot Be Interchanged with In-Class Analogs


Generic substitution of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole with other chloromethylated pyrazoles, such as the 4-chloromethyl positional isomer (CAS 955863-21-5) or the 4-bromo-3-chloromethyl derivative (CAS 2090477-79-3), is not feasible due to profound differences in regioselectivity, reactivity, and biological activity that are defined by the precise substitution pattern on the pyrazole ring. These structural variations directly translate into quantifiable differences in synthetic efficiency, functionalization potential, and therapeutic utility, making compound-specific selection a critical determinant of experimental success [1].

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (180519-09-9): Quantified Differentiation Evidence Against Comparators


Cytostatic Activity of Chloromethyl vs. Iodomethyl Pyrazole Nucleosides in HeLa Cells

A direct head-to-head comparison of chloromethyl- and iodomethyl-substituted pyrazole nucleosides revealed a significant difference in cytostatic activity against HeLa cells. Chloromethyl-substituted nucleotides demonstrated only moderate activity, whereas all corresponding iodomethyl derivatives exhibited high activity [1]. This quantifies the halogen-dependent potency, demonstrating that the chloromethyl group imparts a distinct, and in this context, lower biological activity compared to the more reactive iodomethyl analog.

Medicinal Chemistry Oncology Nucleoside Analogs

Synthesis Scalability and Yield: 3-Chloromethyl vs. Electrochemical Chlorination of 1,5-Dimethylpyrazole

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole via a flexible, two-day sequence achieves 'excellent overall yield' on a 30-gram scale [1]. This represents a significant contrast to the electrochemical chlorination of the parent 1,5-dimethylpyrazole, which yields only 68% of the 4-chlorosubstituted product under similar conditions [2]. This cross-study comparison highlights a more efficient and scalable route for the target compound, offering a clear advantage in terms of material throughput.

Organic Synthesis Process Chemistry Halogenation

Regioselective Reactivity: C3-Chloromethyl Enables N1-Substitution While Preserving a Free N2-Hydrogen for Binding

The specific placement of the chloromethyl group at the C3 position, as opposed to alternative ring positions, is critical for downstream applications. In the synthesis of polyfunctional pyrazoles, the C3-chloromethyl handle allows for the installation of ligating side chains (e.g., thioethers or phosphines) while leaving the N2 ring nitrogen unbound and available for hydrogen bonding interactions [1]. This contrasts with N1-substituted analogs or C4/C5-functionalized derivatives where such dual functionality is compromised. This is a class-level inference supported by the specific reactivity of 3-(chloromethyl)pyrazoles.

Medicinal Chemistry Ligand Design Coordination Chemistry

Physicochemical Profile: Solubility and Thermal Stability Relative to Positional Isomer

The target compound exhibits a calculated aqueous solubility of 9.3 g/L at 25°C and moderate thermal stability with decomposition occurring above 200°C [REFS-1, REFS-2]. While direct comparative solubility data for the 4-chloromethyl positional isomer (CAS 955863-21-5) is unavailable, the isomer is noted to have no reported melting or boiling points, and its hydrochloride salt (CAS 1390655-08-9) is a liquid, indicating a significantly different physical state . This class-level inference suggests the 3-chloromethyl substitution pattern confers a more crystalline and stable solid-state form, which simplifies handling and purification compared to a potentially liquid or low-melting isomer.

Pre-formulation Chemical Handling Stability Studies

Optimal Application Scenarios for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (180519-09-9) Based on Evidence


Synthesis of Pyrazole-Based Ligands Requiring a Free N-H for Metal Coordination

As demonstrated in Section 3, the C3-chloromethyl group enables nucleophilic substitution to install phosphine or thioether side chains while leaving the N2 hydrogen available for hydrogen bonding or metal coordination. This makes the compound ideal for constructing ligands in catalytic or bioinorganic chemistry applications where such dual functionality is essential [1].

Large-Scale Preparation of 3-Functionalized Pyrazole Building Blocks

Given the established 'excellent overall yield' and 30-gram scale achievable in a two-day synthesis, 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is the preferred starting material for projects requiring significant quantities of 3-substituted pyrazole derivatives. Its efficient preparation, relative to lower-yielding electrochemical alternatives, provides a clear procurement advantage for process and medicinal chemistry groups [1].

Development of Pyrazole Nucleoside Analogs with Defined Cytostatic Profiles

The quantified, moderate cytostatic activity of chloromethyl-substituted pyrazole nucleosides against HeLa cells, as contrasted with the high activity of iodomethyl analogs, positions this compound as a key intermediate for generating nucleoside analogs with a specific potency window. This is valuable for exploring structure-activity relationships and developing therapeutics where a milder or more controlled biological effect is desired [1].

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